

What is the structure of Cy3-PEG2-endo-BCN bromide?

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Compound of Interest

Compound Name: Cy3-PEG2-endo-BCN bromide

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An In-Depth Technical Guide to **Cy3-PEG2-endo-BCN Bromide** for Researchers and Drug Development Professionals

Introduction

Cy3-PEG2-endo-BCN bromide is a fluorescent labeling reagent meticulously engineered for bioorthogonal applications. This molecule incorporates the well-established cyanine dye, Cy3, a two-unit polyethylene glycol (PEG) spacer, and a reactive bicyclo[6.1.0]nonyne (BCN) moiety. The strategic combination of these components makes it an invaluable tool for the precise and efficient fluorescent labeling of azide-modified biomolecules in complex biological systems. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on experimental protocols relevant to researchers in the fields of life sciences and drug development.

Core Structure and Components

The structure of **Cy3-PEG2-endo-BCN bromide** is tripartite, consisting of a fluorescent reporter (Cy3), a flexible linker (PEG2), and a reactive handle for bioorthogonal conjugation (endo-BCN).

- **Cy3 (Cyanine 3):** A bright and photostable fluorescent dye belonging to the cyanine family. It exhibits a strong absorption in the green-yellow region of the visible spectrum and emits in the orange-red region, making it compatible with common fluorescence microscopy and imaging systems.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic linker that enhances the water solubility of the molecule and provides spatial separation between the dye and the target biomolecule. This separation minimizes potential steric hindrance and quenching effects, thereby preserving the fluorescence of the Cy3 dye and the biological activity of the labeled molecule.
- endo-BCN (endo-Bicyclo[6.1.0]nonyne): A highly strained cyclic alkyne that serves as the reactive partner in strain-promoted alkyne-azide cycloaddition (SPAAC). The "endo" configuration refers to the stereochemistry of the cyclopropane ring fusion. BCN is known for its high reactivity towards azides, enabling rapid and specific conjugation without the need for a cytotoxic copper catalyst.
- Bromide: The counter-ion to the positively charged cyanine dye.

The logical relationship between these components is illustrated in the diagram below.



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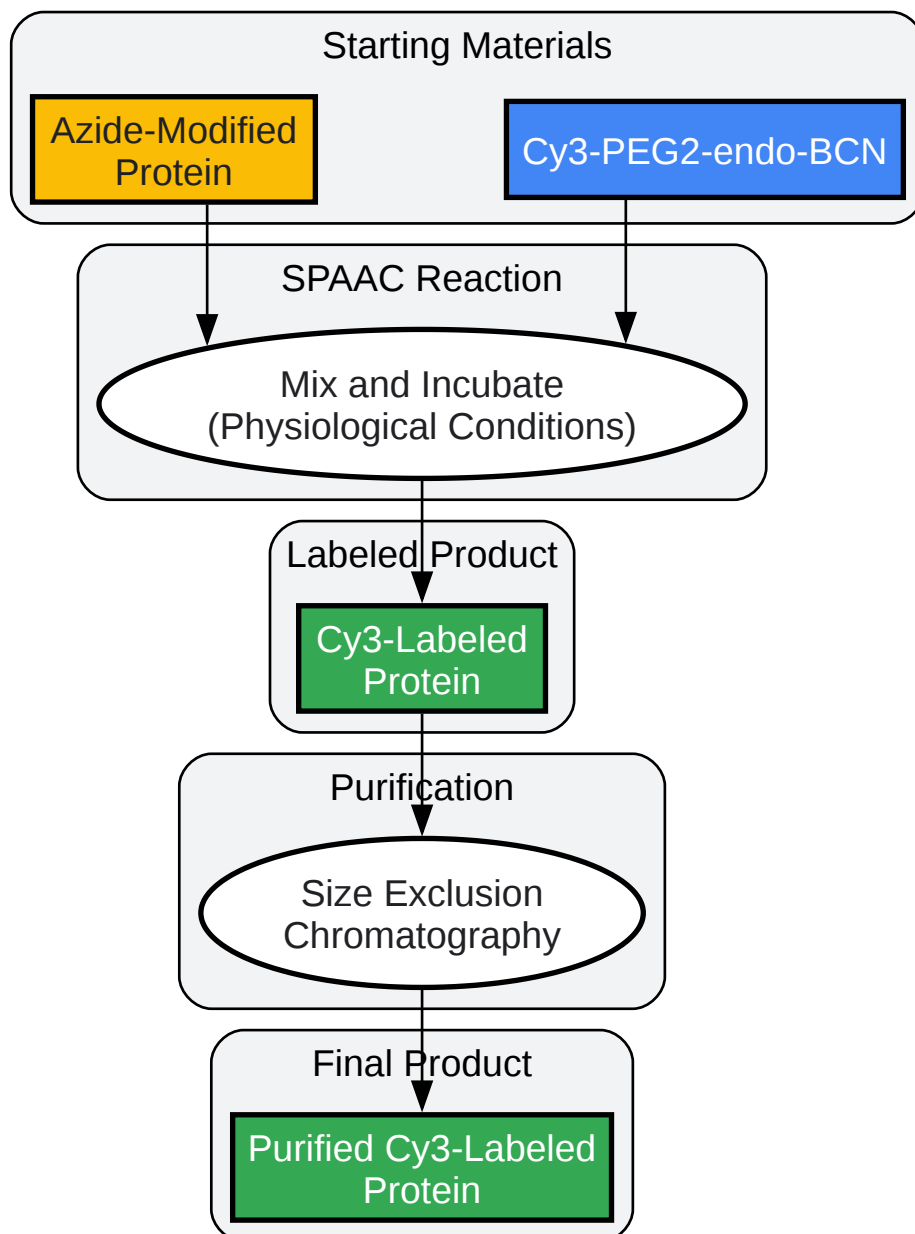
Figure 1: Core components of Cy3-PEG2-endo-BCN.

Principle of Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of **Cy3-PEG2-endo-BCN bromide** is the fluorescent labeling of azide-modified biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and efficient, proceeding readily under physiological conditions without interfering with native biological processes.

The high ring strain of the BCN moiety drives the reaction with an azide group, leading to the formation of a stable triazole linkage. This catalyst-free approach is particularly advantageous for *in vivo* studies and for labeling sensitive biological samples where the cytotoxicity of copper is a concern.

The experimental workflow for labeling an azide-modified protein with Cy3-PEG2-endo-BCN is depicted below.



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Figure 2: Workflow for labeling an azide-modified protein with Cy3-PEG2-endo-BCN.

Quantitative Data

The spectral properties of Cy3-PEG2-endo-BCN are primarily determined by the Cy3 fluorophore. The following table summarizes the key quantitative data for the Cy3 dye. It is important to note that the local chemical environment and conjugation to a biomolecule can cause slight shifts in the spectral properties.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~550 - 555 nm	[1][2][3][4]
Emission Maximum (λ_{em})	~568 - 572 nm	[1][2][3][4]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$ at λ_{ex}	[2][3]
Quantum Yield (Φ)	~0.15 - 0.24	[2][3]
Recommended Laser Line	532 nm or 555 nm	[3]
Common Filter Set	TRITC (Tetramethylrhodamine)	[3]

Experimental Protocols

The following is a general protocol for the labeling of an azide-modified protein with **Cy3-PEG2-endo-BCN bromide**. The optimal reaction conditions may vary depending on the specific protein and should be determined empirically.

Materials

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Cy3-PEG2-endo-BCN bromide**
- Anhydrous DMSO or DMF
- Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
- Reaction tubes
- Shaker or rotator

Protocol

- Preparation of Reagents:
 - Allow the vial of **Cy3-PEG2-endo-BCN bromide** to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of **Cy3-PEG2-endo-BCN bromide** in anhydrous DMSO or DMF. For example, a 10 mM stock solution. Vortex to ensure complete dissolution. This stock solution should be prepared fresh.
- Labeling Reaction:
 - In a reaction tube, add the azide-modified protein solution.
 - Add the Cy3-PEG2-endo-BCN stock solution to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is a good starting point. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize protein denaturation.
 - Gently mix the reaction components.
 - Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours, protected from light. The optimal incubation time should be determined for each specific application.
- Purification of the Labeled Protein:
 - Following the incubation, the unreacted **Cy3-PEG2-endo-BCN bromide** can be removed by size exclusion chromatography (SEC).[\[5\]](#)
 - Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
 - Apply the reaction mixture to the column.
 - Elute the labeled protein with the equilibration buffer. The first colored fraction to elute will be the Cy3-labeled protein, as it is larger and will pass through the column more quickly than the smaller, unreacted dye.
 - Collect the fractions containing the labeled protein.

- Characterization and Storage:
 - The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the Cy3 dye at its absorbance maximum (~552 nm).
 - Store the purified, labeled protein under conditions that are appropriate for the unlabeled protein, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.

Conclusion

Cy3-PEG2-endo-BCN bromide is a powerful and versatile tool for the fluorescent labeling of biomolecules in a highly specific and biocompatible manner. Its bright and photostable Cy3 fluorophore, coupled with the efficient and catalyst-free reactivity of the endo-BCN moiety, makes it an ideal choice for a wide range of applications in cell biology, proteomics, and drug discovery. The detailed information and protocols provided in this guide are intended to facilitate its successful implementation in your research endeavors.

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